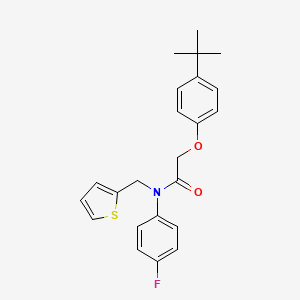![molecular formula C19H21ClN2O3S B11349528 1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11349528.png)
1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes a piperidine ring, a phenyl group, and a methanesulfonyl chloride moiety, making it a versatile compound for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as (4-chlorophenyl)methanesulfonyl chloride. This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with sulfuryl chloride or thionyl chloride .
The next step involves the reaction of (4-chlorophenyl)methanesulfonyl chloride with piperidine and phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.
N-Phenylpiperidine-4-carboxamide: Shares the piperidine and phenyl groups but lacks the methanesulfonyl chloride moiety.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-8-6-15(7-9-17)14-26(24,25)22-12-10-16(11-13-22)19(23)21-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,21,23) |
InChI Key |
UENCKRDSHSVNGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11349449.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11349451.png)
![2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-4-methyl-1H-benzimidazole](/img/structure/B11349465.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide](/img/structure/B11349469.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B11349472.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11349481.png)
![N-(3,5-dimethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11349494.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11349510.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349517.png)
![2-(4-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11349520.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide](/img/structure/B11349527.png)
![N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11349535.png)
![2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11349541.png)

